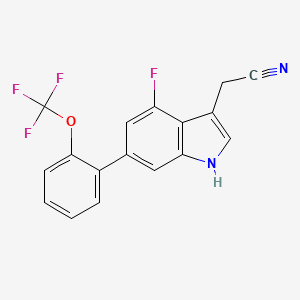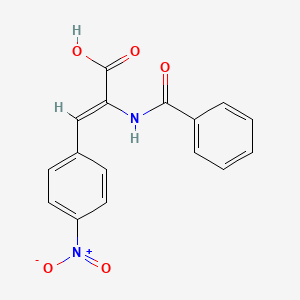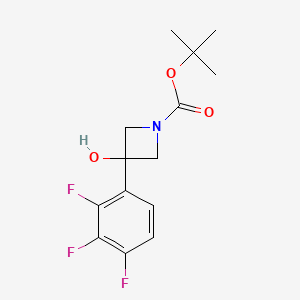
Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a hydroxy group, and a trifluorophenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2,3,4-trifluorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a base like sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluorophenyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the trifluorophenyl group could lead to a partially or fully reduced aromatic ring.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with the target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(2,4,6-trifluorophenyl)azetidine-1-carboxylate
- Tert-butyl 3-[fluoro(2,3,4-trifluorophenyl)methyl]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate is unique due to the specific positioning of the trifluorophenyl group, which can influence its reactivity and binding properties. The presence of three fluorine atoms in the phenyl ring can significantly affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H16F3NO3 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(19)18-6-14(20,7-18)8-4-5-9(15)11(17)10(8)16/h4-5,20H,6-7H2,1-3H3 |
InChI Key |
AEZGIVSWFIEBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=C(C=C2)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
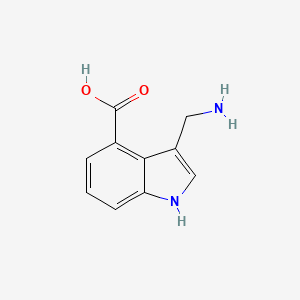
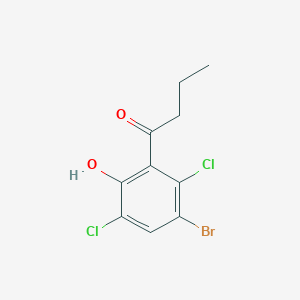
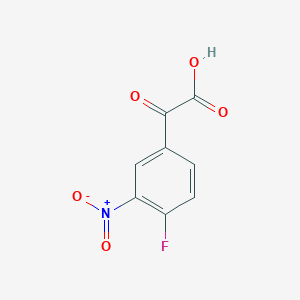
amine](/img/structure/B13078248.png)
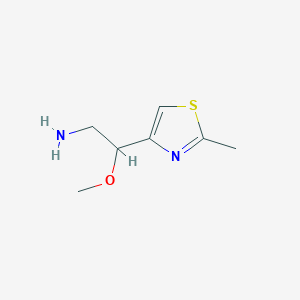
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13078253.png)
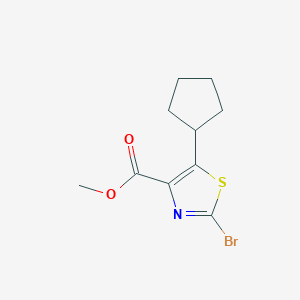
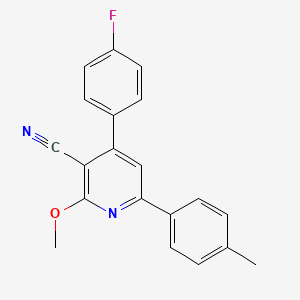
![5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078259.png)
